N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide
Overview
Description
N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide is a useful research compound. Its molecular formula is C24H24BrN3O5S and its molecular weight is 546.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 545.06200 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mechanism of Action in Carcinogenesis
Research indicates the compound's involvement in the binding to nucleic acids, highlighting its potential in studying carcinogenic mechanisms. Erik Kriek's study on the binding of N-hydroxy-N-acetyl-4-aminobiphenyl to rat liver nucleic acids in vitro provides insights into the reactivity of similar compounds with nucleic acids, underlining their significance in carcinogenicity studies (Kriek, 1971).
Synthesis and Transformation
The compound's synthesis and transformation have been extensively studied, with applications in creating new chemical entities. The work by E. Rudyakova et al. on hydrolytic transformations under microwave irradiation exemplifies the compound's role in synthesizing N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, showcasing its utility in chemical synthesis and potential biological applications (Rudyakova et al., 2006).
Enzyme Inhibition Studies
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition potential, indicating the compound's relevance in developing inhibitors for enzymes like acetylcholinesterase and α-glucosidase. This highlights its potential application in therapeutic research and drug development (Riaz, 2020).
Fluorescent Molecular Probes
The compound also finds application in the development of fluorescent molecular probes, with studies on similar compounds showing their utility in developing ultrasensitive fluorescent molecular probes for biological events and processes investigation. Z. Diwu et al.'s work on solvatochromic dyes illustrates the compound's potential in creating sensitive tools for biological research (Diwu et al., 1997).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O5S/c1-3-33-22-12-10-21(11-13-22)28(34(31,32)23-14-4-18(25)5-15-23)16-24(30)27-20-8-6-19(7-9-20)26-17(2)29/h4-15H,3,16H2,1-2H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLJIXPZMCGQOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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